molecular formula C20H19N3O2S B2607882 N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1428358-00-2

N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2607882
CAS No.: 1428358-00-2
M. Wt: 365.45
InChI Key: PGCGMKNVJODASV-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a thiophene ring, and an imidazo[1,2-a]pyridine core. These structural elements are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde under acidic conditions.

    Attachment of the Furan and Thiophene Rings: The furan-3-ylmethyl and thiophen-2-yl groups can be introduced via nucleophilic substitution reactions. These steps often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Final Coupling: The final step involves coupling the intermediate with 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the carboxamide group, potentially leading to amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in the synthesis of other biologically active compounds.

Biology and Medicine

In biological and medicinal research, N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to the presence of the furan and thiophene rings, which are known for their pharmacological effects.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and thiophene rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, potentially leading to inhibition or activation of biological

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-15-19(23-9-3-2-6-18(23)21-15)20(24)22(13-16-8-11-25-14-16)10-7-17-5-4-12-26-17/h2-6,8-9,11-12,14H,7,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCGMKNVJODASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N(CCC3=CC=CS3)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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